molecular formula C8H9BrFNO B059741 3-Bromo-4-ethoxy-5-fluoroaniline CAS No. 1280786-90-4

3-Bromo-4-ethoxy-5-fluoroaniline

Cat. No. B059741
M. Wt: 234.07 g/mol
InChI Key: BKPHRBXTKLFFHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Bromo-4-ethoxy-5-fluoroaniline typically involves condensation reactions and various organic synthesis techniques such as bromination, ethoxylation, and fluorination. An example of a similar synthetic approach is seen in the synthesis of benzylideneaniline compounds, indicating a method that could potentially be adapted for the synthesis of 3-Bromo-4-ethoxy-5-fluoroaniline (Subashini et al., 2021).

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. While specific studies on 3-Bromo-4-ethoxy-5-fluoroaniline may not be available, analogous compounds, like benzylideneaniline derivatives, have been structurally characterized, providing insight into similar molecular frameworks (Subashini et al., 2021).

Scientific Research Applications

Synthesis and Biological Activities of New Quinoline Derivatives

One study focused on the synthesis of new quinoline derivatives using a precursor similar to 3-Bromo-4-ethoxy-5-fluoroaniline. These compounds were evaluated for their biological activities against various bacterial and fungal strains. Most synthesized compounds showed significant antibacterial activity against both gram-positive and gram-negative bacteria, with one compound demonstrating remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Discovery of Potent Antitumor Agents

Another research effort led to the discovery of a more potent antitumor agent, identified through the structural modification of an existing small chemical compound. This novel compound exhibited enhanced antiproliferative activities against a range of tumor cell lines, blocking AKT phosphorylation and inducing cancer cell apoptosis, suggesting its potential in anti-angiogenesis activity (Yin et al., 2013).

Synthesis of Biologically Active Intermediates

Research on the synthesis of biologically active intermediates involved the use of compounds analogous to 3-Bromo-4-ethoxy-5-fluoroaniline. These intermediates serve as crucial building blocks in developing compounds with a range of biological activities, indicating the importance of such derivatives in medicinal chemistry (Wang et al., 2016).

Brominated Precursors in Synthesis

A study explored brominated trihalomethylenones as versatile precursors for synthesizing various pyrazoles. These precursors were used in reactions to produce compounds with potential applications in medicinal chemistry, demonstrating the utility of brominated and ethoxy-substituted compounds in synthesizing novel bioactive molecules (Martins et al., 2013).

Synthesis of Benzylideneaniline Compounds

Another investigation involved the synthesis of benzylideneaniline compounds with structural similarities to 3-Bromo-4-ethoxy-5-fluoroaniline. These compounds were analyzed for their nonlinear optical properties and biological activities, highlighting the application of such derivatives in the fields of materials science and bioactive compound development (Subashini et al., 2021).

Safety And Hazards

3-Bromo-4-ethoxy-5-fluoroaniline is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It’s important to handle this compound with care, using appropriate personal protective equipment and following safe laboratory practices.

properties

IUPAC Name

3-bromo-4-ethoxy-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPHRBXTKLFFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551226
Record name 3-Bromo-4-ethoxy-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-ethoxy-5-fluoroaniline

CAS RN

1280786-90-4
Record name Benzenamine, 3-bromo-4-ethoxy-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-ethoxy-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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